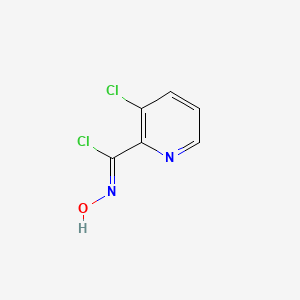
3-Chloro-N-hydroxypicolinimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N-hydroxypicolinimidoyl chloride: is a chemical compound with significant interest in various scientific fields. It is known for its unique structure and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-hydroxypicolinimidoyl chloride typically involves the reaction of picolinic acid derivatives with chlorinating agents. One common method includes the use of thionyl chloride or phosphorus trichloride to introduce the chloro group. The reaction is usually carried out under controlled temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher purity and yield of the final product.
化学反应分析
Types of Reactions: 3-Chloro-N-hydroxypicolinimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Hydrolysis: In the presence of water, it can hydrolyze to form picolinic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols under mild conditions.
Oxidation: Often requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted picolinic acid derivatives.
Oxidation Products: Oxidized forms of the original compound, often with altered functional groups.
Hydrolysis Products: Picolinic acid and its derivatives.
科学研究应用
Chemistry: 3-Chloro-N-hydroxypicolinimidoyl chloride is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, it is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 3-Chloro-N-hydroxypicolinimidoyl chloride involves its ability to react with various nucleophiles and electrophiles. The chloro group is highly reactive, allowing the compound to form covalent bonds with other molecules. This reactivity is exploited in synthetic chemistry to create complex structures and in biological systems to modify biomolecules.
相似化合物的比较
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
- 3-Chloro-N-hydroxy-2,2-dimethylpropanamide
Comparison: 3-Chloro-N-hydroxypicolinimidoyl chloride is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it more versatile in synthetic applications. Additionally, its use in biological and medicinal research highlights its importance in developing new therapeutic agents.
属性
分子式 |
C6H4Cl2N2O |
|---|---|
分子量 |
191.01 g/mol |
IUPAC 名称 |
(2Z)-3-chloro-N-hydroxypyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-2-1-3-9-5(4)6(8)10-11/h1-3,11H/b10-6- |
InChI 键 |
AFLVFPRLICEYOP-POHAHGRESA-N |
手性 SMILES |
C1=CC(=C(N=C1)/C(=N/O)/Cl)Cl |
规范 SMILES |
C1=CC(=C(N=C1)C(=NO)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[3,2-c]pyridine-6-methanamine](/img/structure/B12074329.png)
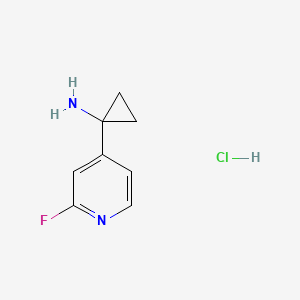
![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)
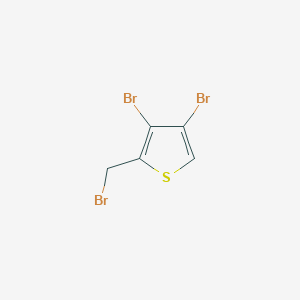

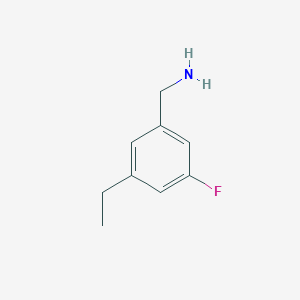

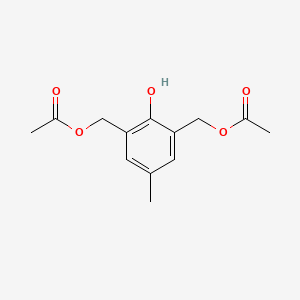
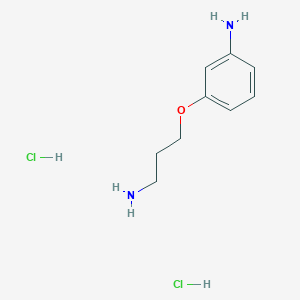
![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)

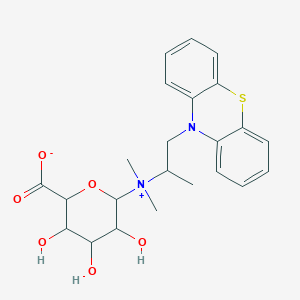
![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)

